N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H15N5O3S and its molecular weight is 393.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antimicrobial Applications
Compounds bearing structural motifs related to the queried compound have shown promising antibacterial activity. For instance, novel analogs incorporating the benzo[d]thiazolyl and pyrazol-5-one units have demonstrated significant antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. These compounds underwent thorough spectral studies and quantitative structure-activity relationship (QSAR) analyses to optimize their antibacterial efficacy (Palkar et al., 2017).
Carbonic Anhydrase Inhibition
Another research direction involves the synthesis of metal complexes with heterocyclic sulfonamide ligands that exhibit potent inhibitory activity against carbonic anhydrase isoenzymes. Such compounds have been synthesized and characterized, showing superior inhibition compared to acetazolamide, a standard inhibitor. This indicates the potential of these compounds in treating conditions associated with dysregulated carbonic anhydrase activity (Büyükkıdan et al., 2013).
Anticancer Activity
Compounds structurally related to the queried chemical have also been investigated for their anticancer properties. For example, novel pyrazole derivatives have been synthesized and characterized, with some showing promise as anticancer agents through mechanisms that may involve interaction with cellular targets to inhibit cancer cell growth (Gomha et al., 2016).
Herbicidal Activity
The synthesis of pyrazole-4-carboxamide derivatives and their evaluation as herbicides demonstrate the potential agricultural applications of compounds within the same chemical family. These studies focus on optimizing substituents to enhance herbicidal activity against a variety of weeds, showing the versatility of these compounds in plant science research (Ohno et al., 2004).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally related to a class of molecules that have been studied for their potential therapeutic effects in Alzheimer’s disease . These molecules have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes , which play crucial roles in neural signaling and inflammation, respectively.
Mode of Action
Given its structural similarity to other compounds with known activity against cholinesterases and lipoxygenase enzymes , it is plausible that it may interact with these targets in a similar manner. This could involve binding to the active sites of these enzymes, thereby inhibiting their activity and altering downstream signaling pathways.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c25-19(12-5-6-15-16(7-12)23-28-22-15)21-13-8-20-24(9-13)10-14-11-26-17-3-1-2-4-18(17)27-14/h1-9,14H,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZPYXMKTYBKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.